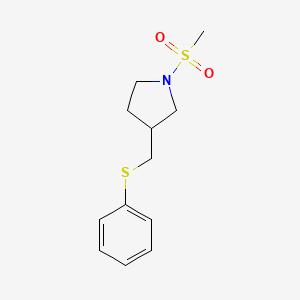
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine, commonly known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSP is a pyrrolidine derivative that is known for its unique chemical properties, making it an ideal candidate for use in various scientific studies. In
Mécanisme D'action
The mechanism of action of MSP is not fully understood. However, it is believed that MSP acts by binding to the active site of target enzymes, thereby inhibiting their activity. This leads to a disruption of cellular processes that are essential for the survival and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
MSP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MSP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MSP has been shown to inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In vivo studies have also shown that MSP can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MSP is its potent inhibitory activity against a wide range of enzymes. This makes it an attractive candidate for use in various scientific studies, particularly in the field of drug discovery. Additionally, MSP is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MSP is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on MSP. One area of interest is the development of MSP-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its potential applications in other areas of scientific research, such as enzyme inhibition and protein-protein interactions. Finally, the synthesis of MSP derivatives with improved properties, such as increased potency and reduced toxicity, may lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MSP involves a complex reaction that requires several steps. The starting materials for the synthesis of MSP are 1-methylsulfonyl-3-iodopropene and phenylsulfanyl acetic acid. The reaction between these two compounds is carried out in the presence of a catalyst, typically palladium, to form MSP. The yield of MSP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
MSP has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of drug discovery. MSP has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases and kinases. This makes MSP an attractive target for the development of novel drugs for the treatment of various diseases, such as cancer and viral infections.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-17(14,15)13-8-7-11(9-13)10-16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUCVHWPCBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)

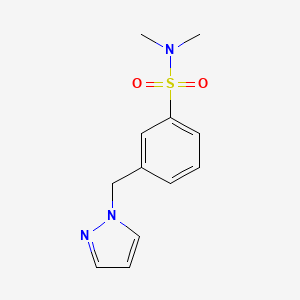

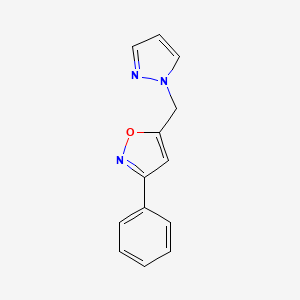
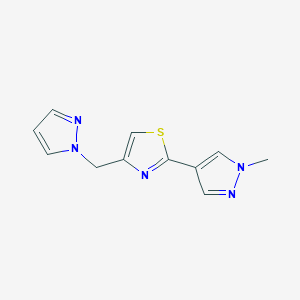
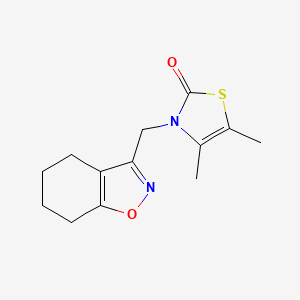
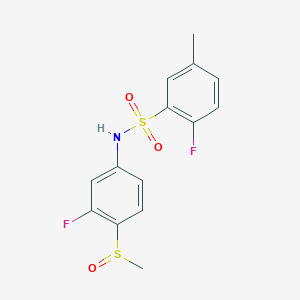
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)